molecular formula C10H9NO2S B1523173 2-[(4-Cyanophenyl)sulfanyl]propanoic acid CAS No. 1019535-82-0

2-[(4-Cyanophenyl)sulfanyl]propanoic acid

Cat. No. B1523173
CAS RN: 1019535-82-0
M. Wt: 207.25 g/mol
InChI Key: OOWMGGUFCSGNOW-UHFFFAOYSA-N
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Description

“2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is a chemical compound with the CAS Number: 1019535-82-0 . It has a molecular weight of 207.25 . The IUPAC name for this compound is 2-[(4-cyanophenyl)sulfanyl]propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is 1S/C10H9NO2S/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is a powder that is stored at room temperature . Its molecular weight is 207.25 .

Scientific Research Applications

Catalysis in Organic Synthesis

The utilization of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone is another notable scientific application. This reaction, performed under refluxing conditions, resulted in high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones). The ability to recycle and reuse the catalyst across several runs without losing catalytic activity highlights its efficiency and environmental benefits in organic synthesis. This innovative approach was detailed by Tayebi et al. (2011), emphasizing the catalyst's role in streamlining synthetic pathways and contributing to sustainable chemical processes Tayebi et al., 2011.

Antimicrobial Research

The synthesis of new thiazolidinone, thiazoline, and thiophene derivatives from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide showcases the compound's versatility in generating novel antimicrobial agents. The chemical transformations leading to these derivatives and their subsequent evaluation against various microbial strains underline the potential of 2-[(4-cyanophenyl)sulfanyl]propanoic acid derivatives in discovering new antimicrobial compounds. Gouda et al. (2010) provide an insight into this area, suggesting the role of these derivatives in addressing the growing concern of antimicrobial resistance Gouda et al., 2010.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-cyanophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWMGGUFCSGNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Cyanophenyl)sulfanyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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